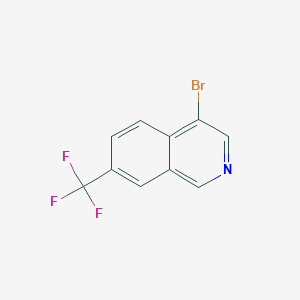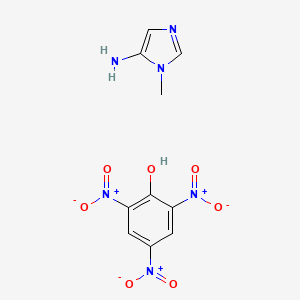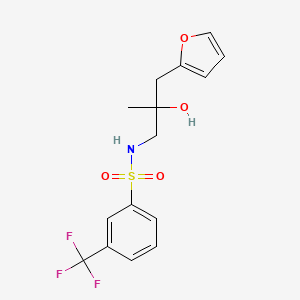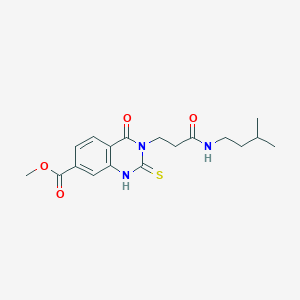
3-Prop-2-ynylpyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Prop-2-ynylpyrrolidine-2,5-dione is a derivative of pyrrolidine-2,5-dione . Pyrrolidine-2,5-dione is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . It is characterized by a five-membered pyrrolidine ring .
Synthesis Analysis
The synthesis of this compound derivatives involves the modification of known reversible inhibitors of P450 aromatase . The analogues prepared were 3-substituted 3- (prop-2-enyl) or 3- (prop-2-ynyl) pyrrolidine-2,5-diones and their N -alkyl derivatives .Molecular Structure Analysis
In the molecular structure of pyrrolidine-2,5-dione, the non-H atoms are nearly coplanar, with a maximum deviation of 0.030 (1) Å . The five-membered pyrrolidine ring is one of the nitrogen heterocycles .科学的研究の応用
Electron Mobility Enhancement in Polymer Semiconductors
A novel electron acceptor, 3,6-di(pyridin-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione (DBPy), has been used to create a polymer that exhibits high electron mobility, with a record value of 6.30 cm²V⁻¹s⁻¹, demonstrating its potential in improving charge-transport performance in organic thin-film transistors Bin Sun et al., 2014.
Kinetic Studies in Organic Synthesis
The kinetics of the synthesis of 2,2-di(prop-2-ynyl)-1H-indene-1,3(2H)-dione through propargylation of indene-1,3-dione was explored, revealing enhanced reaction rates under ultrasound irradiation, thereby offering insights into improving synthesis efficiency Varathan Selvaraj & V. Rajendran, 2014.
Advanced Synthesis Techniques for Pyrrolidine Derivatives
A method for the enantioselective desymmetrization of cyclopentene-1,3-dione to synthesize highly functionalized, enantioenriched bicyclic pyrrolidine derivatives has been developed, showcasing a sophisticated approach to generating complex organic molecules with potential pharmaceutical applications T. Das et al., 2015.
Magnetic Properties of Pyrrolidine-Based Compounds
Research into the synthesis of compounds based on 1,3-bis(pyridin-2-yl)propane-1,3-dione and their magnetic properties provides insights into their potential use in materials science, particularly in magnetic applications P. Andrews et al., 2009.
Antimicrobial Activity of Pyridyl-Pyrrolidine Derivatives
A study on the synthesis of 2-(pyridine-3-yl)-4H-chromen-4-one derivatives from 1-(2-hydroxyphenyl)-3-(pyridine-3-yl)propane-1,3-dione under ultrasound irradiation revealed significant antibacterial and antifungal activities, indicating their potential as novel antimicrobial agents Asha V. Chate et al., 2013.
作用機序
Target of Action
The primary target of 3-Prop-2-ynylpyrrolidine-2,5-dione is the P450 aromatase enzyme . This enzyme plays a crucial role in the biosynthesis of estrogens, which are vital for various physiological processes.
Mode of Action
This compound acts as a reversible inhibitor of the P450 aromatase enzyme .
Biochemical Pathways
The inhibition of the P450 aromatase enzyme by this compound affects the biosynthesis of estrogens . This can have downstream effects on various physiological processes that rely on these hormones.
Result of Action
The inhibition of the P450 aromatase enzyme by this compound can lead to a decrease in the production of estrogens . This can have various molecular and cellular effects, depending on the specific physiological processes that are affected.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
生化学分析
Biochemical Properties
3-Prop-2-ynylpyrrolidine-2,5-dione has been reported to show some reversible activity against the human placental P450 aromatase enzyme . This enzyme is crucial in the biosynthesis of estrogens, and its inhibition can have significant effects on various biochemical reactions.
Cellular Effects
Given its potential as an aromatase inhibitor, it could influence cell function by altering the levels of estrogens, which are key regulators of various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with the P450 aromatase enzyme . It is believed to bind to this enzyme and inhibit its activity, thereby preventing the conversion of androgens to estrogens .
Metabolic Pathways
特性
IUPAC Name |
3-prop-2-ynylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-2-3-5-4-6(9)8-7(5)10/h1,5H,3-4H2,(H,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RROOFLIFWTVIBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1CC(=O)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![benzo[d]thiazol-2-yl(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2862636.png)

![Benzo[d]thiazol-2-yl(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2862639.png)
![(Z)-N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxyphenyl)acrylamide](/img/structure/B2862643.png)
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 4-(phenylsulfamoyl)benzoate](/img/structure/B2862644.png)

![N-(5-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2862647.png)


![2-Methyl-5-(phenyl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2862650.png)
![7-(Methylamino)thieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B2862652.png)


![2-(2,4-dichlorophenoxy)-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2862659.png)